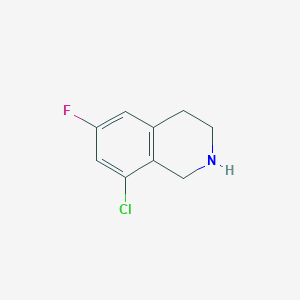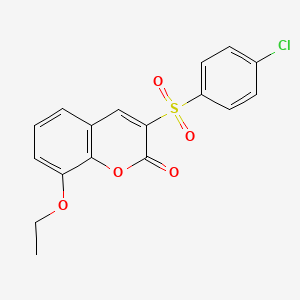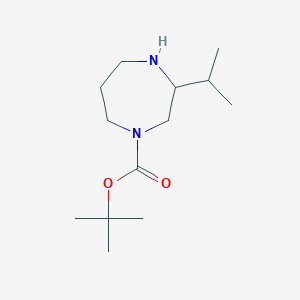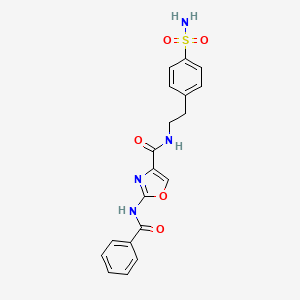
8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9ClFN and a molecular weight of 185.63 . It is a derivative of tetrahydroisoquinoline, a structural motif found in various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives has been a subject of considerable research interest. Traditional approaches include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis
The InChI code for 8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline is 1S/C9H9ClFN/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h3-4,12H,1-2,5H2 .Chemical Reactions Analysis
The chemical reactions involving tetrahydroisoquinoline derivatives are diverse. For instance, the reaction first described by Pictet and Spengler in 1911 involved phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers replaced dimethoxymethane with aldehydes to give one substituted THIQs .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline include a molecular weight of 185.63 . More detailed properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Medicine: Antimicrobial Drug Synthesis
This compound is a precursor in synthesizing analogs that exhibit antimicrobial properties. It’s particularly useful in creating new drugs that can combat resistant strains of bacteria and other pathogens .
Agriculture: Pesticide Development
In agriculture, derivatives of this compound are used to develop pesticides. Its structural properties allow for the synthesis of compounds that are effective against a wide range of agricultural pests .
Material Science: Advanced Material Fabrication
The compound serves as an intermediate in the synthesis of materials with specific electronic or photonic properties, which are essential in advanced material science applications .
Chemical Synthesis: Catalyst Design
It’s involved in the development of catalysts that facilitate various chemical reactions, which is crucial for producing a wide array of chemical products .
Pharmacology: Neurodegenerative Disease Treatment
Researchers are exploring its use in creating treatments for neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with neurological pathways .
Biochemistry: Enzyme Inhibition
In biochemistry, it’s used to study enzyme inhibition, which is key to understanding metabolic pathways and developing drugs that target specific enzymes .
Environmental Science: Pollution Remediation
This compound may also play a role in environmental science, particularly in the development of methods for pollution remediation and the synthesis of environmentally friendly materials .
Synthetic Strategies: Green Chemistry
Lastly, it’s used in green chemistry to develop sustainable and environmentally benign synthetic strategies, minimizing the use of toxic reagents and reducing waste .
Future Directions
Tetrahydroisoquinoline derivatives, including 8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline, continue to garner attention in the scientific community due to their diverse biological activities . Future research may focus on developing novel THIQ analogs with potent biological activity, improving synthetic strategies, and exploring new applications in medicinal chemistry .
properties
IUPAC Name |
8-chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN/c10-9-4-7(11)3-6-1-2-12-5-8(6)9/h3-4,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBPEIUEFDBDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2585792.png)

![N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2585798.png)

![2-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2585800.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide](/img/structure/B2585802.png)
![3-(2-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2585803.png)
![N-[(3R)-1-Acetylpyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2585805.png)


![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-2-(trifluoromethoxy)benzamide](/img/structure/B2585809.png)